N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S3/c27-22-17-9-2-1-8-16(17)19(25-34(30,31)15-7-5-6-14(12-15)26(28)29)13-21(22)33-23-24-18-10-3-4-11-20(18)32-23/h1-13,25,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIWNYAIKVGURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
The sulfonamide group in N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide may contribute to its potential anticancer activity. Studies involving related compounds have indicated their ability to inhibit cancer cell proliferation. For example, certain benzothiazole derivatives were evaluated against breast cancer cell lines, revealing significant cytotoxic effects . Further research into this compound could elucidate its mechanism of action and effectiveness against specific cancer types.
Enzyme Inhibition
Compounds containing sulfonamide groups are often investigated for their enzyme inhibitory potential. Research on similar structures has focused on their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease . The enzyme inhibition profile of this compound warrants exploration to assess its therapeutic potential.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding interactions between drug candidates and their biological targets. For this compound, computational studies could provide insights into its binding affinity and specificity towards various receptors involved in disease pathways. Similar studies on related compounds have successfully predicted their biological activities based on docking results .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes that can influence its biological activity. Understanding the structure-activity relationship (SAR) is vital for optimizing the compound's efficacy and minimizing toxicity. Research has shown that modifications to the benzothiazole or sulfonamide moieties can significantly impact the pharmacological properties of similar compounds .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Aromatic Systems
- Target Compound : The 4-hydroxynaphthalen-1-yl core provides extended conjugation and enhanced lipophilicity compared to simpler aromatic systems. The hydroxyl group may participate in hydrogen bonding, improving solubility.
- Compound 29 (): Uses a 4-methylthiophen-2-yl core.
- Compounds 7–9 () : Feature a phenylsulfonylphenyl-triazole system. The triazole ring introduces polarity and hydrogen-bonding capacity, differing from the naphthalene-thiazole architecture of the target compound .
Substituent Effects
- Nitro Group (Target vs. Compound 29) : Both compounds retain the 3-nitrobenzenesulfonamide group, which is critical for electronic effects (e.g., increasing sulfonamide acidity) and binding interactions in biological targets .
- Halogenated Derivatives (Compound 30, ) : Substitution with chloro or trifluoromethyl groups (e.g., Compound 30) enhances steric bulk and electron-withdrawing effects, which may alter binding affinity compared to the nitro group .
Spectral Data and Tautomerism
- IR Spectroscopy :
- 1H-NMR :
Data Table: Key Structural and Spectral Comparisons
Q & A
Q. What are the critical synthetic pathways for N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting a nitrobenzenesulfonyl chloride derivative with a hydroxyl-naphthalene intermediate under basic conditions (e.g., pyridine or triethylamine as a base) .
- Thiazole-thioether formation : Introducing the benzo[d]thiazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., using CuI or Pd catalysts) .
Intermediates are characterized using: - NMR spectroscopy : To confirm regiochemistry and purity (e.g., ¹H NMR for aromatic proton integration, ¹³C NMR for carbonyl group confirmation) .
- HPLC : To assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. Which spectroscopic and computational methods are used to confirm the molecular structure of this compound?
- X-ray crystallography : Resolves bond angles and dihedral angles in the nitrobenzenesulfonamide-thiazole system .
- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, nitro group N=O at 1500–1600 cm⁻¹) .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates crystallographic data .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- SRB (Sulforhodamine B) assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values in µM range) with a protocol involving trichloroacetic acid fixation and Tris-base extraction .
- Microdilution broth assays : Evaluates antimicrobial activity (MIC determination) using standardized bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity by stabilizing transition states .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Catalyst screening : Test Pd/Cu catalysts for thioether formation; Pd(PPh₃)₄ improves coupling efficiency in thiazole systems .
- DOE (Design of Experiments) : Use fractional factorial designs to assess interactions between pH, temperature, and stoichiometry .
Q. How can discrepancies in biological activity data (e.g., variable IC₅₀ values) be resolved?
- Orthogonal assays : Cross-validate cytotoxicity using SRB, MTT, and ATP-based luminescence assays to rule out assay-specific artifacts .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation products that may affect potency .
- Batch analysis : Compare HPLC purity and residual solvent levels (e.g., DMSO) across batches to isolate purity-related variability .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or bacterial dihydrofolate reductase. Focus on the nitro group’s electrostatic interactions and thiazole-thioether’s hydrophobic fit .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonamide oxygen) .
Methodological Considerations Table
Contradiction Analysis Example
Issue : Inconsistent antimicrobial activity across studies.
Resolution :
- Strain-specific activity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains; note outer membrane permeability differences .
- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
